molecular formula C34H52O8 B1237082 25-Hydroxyvitamin D2-25-glucuronide CAS No. 76020-77-4

25-Hydroxyvitamin D2-25-glucuronide

Cat. No. B1237082
CAS RN: 76020-77-4
M. Wt: 588.8 g/mol
InChI Key: MWEHQOJAQKGFMP-JJVXHKTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-Hydroxyvitamin D2-25-glucuronide, also known as 25-hydroxyergocalciferol-25-glucuronide or 25-HVD2-25-gur, belongs to the class of organic compounds known as vitamin d and derivatives. Vitamin D and derivatives are compounds containing a secosteroid backbone, usually secoergostane or secocholestane. 25-Hydroxyvitamin D2-25-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. 25-Hydroxyvitamin D2-25-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 25-hydroxyvitamin D2-25-glucuronide is primarily located in the cytoplasm and membrane (predicted from logP).

Scientific Research Applications

Metabolic Pathways and Kinetics

25-Hydroxyvitamin D3 (25OHD3), including its form 25OHD3-25-glucuronide, is significant in the assessment of vitamin D status. Uridine 5'-diphosphoglucuronyltransferases (UGTs), particularly UGT1A4 and UGT1A3, are identified as key enzymes catalyzing 25OHD3 glucuronidation in the human liver. This process impacts vitamin D homeostasis and involves complex kinetics, with genetic polymorphisms affecting glucuronidation rates (Wang et al., 2014).

Analytical Quantification Techniques

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, refined for quantifying 25OHD3-3-sulfate and 25OHD3-3-glucuronide, enhances the accuracy in assessing vitamin D3 impact on health and disease. This method addresses the need for sensitive and accurate quantification of these metabolites in human serum or plasma, which is crucial for understanding vitamin D3's systemic effects (Gao et al., 2017).

Role in Colon Gene Expression

25OHD3-3β-glucuronic acid (25OHD-Gluc) plays a role in the colon's gene expression. Produced in the liver, it undergoes cleavage by gut microbiota, releasing 25OHD in the intestinal lumen. This indicates a physiological function of 25OHD-Gluc in Vitamin D receptor (VDR)-mediated responses in the colon, suggesting its significance in gut health (Reynolds et al., 2020).

Enterohepatic Circulation

The study on the transport of 25OHD3 conjugates, including 25OHD3-3-O-glucuronide, reveals insights into vitamin D metabolism and homeostasis. This research suggests that transporter proteins play a crucial role in the enterohepatic circulation of these conjugates, indicating an alternative pathway for 25OHD3 delivery to the intestinal tract, which is vital for vitamin D receptor-dependent gene regulation in enterocytes (Gao et al., 2018).

properties

CAS RN

76020-77-4

Product Name

25-Hydroxyvitamin D2-25-glucuronide

Molecular Formula

C34H52O8

Molecular Weight

588.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C34H52O8/c1-19-10-14-24(35)18-23(19)13-12-22-8-7-17-34(6)25(15-16-26(22)34)20(2)9-11-21(3)33(4,5)42-32-29(38)27(36)28(37)30(41-32)31(39)40/h9,11-13,20-21,24-30,32,35-38H,1,7-8,10,14-18H2,2-6H3,(H,39,40)/b11-9+,22-12+,23-13-/t20-,21+,24?,25-,26?,27+,28+,29-,30+,32+,34-/m1/s1

InChI Key

MWEHQOJAQKGFMP-JJVXHKTJSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\CC(CCC4=C)O)C

SMILES

CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C

Canonical SMILES

CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C

physical_description

Solid

synonyms

25-HVD2-25-GUR
25-hydroxyergocalciferol-25-glucuronide
25-hydroxyvitamin D2-25-glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxyvitamin D2-25-glucuronide
Reactant of Route 2
25-Hydroxyvitamin D2-25-glucuronide
Reactant of Route 3
25-Hydroxyvitamin D2-25-glucuronide
Reactant of Route 4
25-Hydroxyvitamin D2-25-glucuronide
Reactant of Route 5
25-Hydroxyvitamin D2-25-glucuronide
Reactant of Route 6
25-Hydroxyvitamin D2-25-glucuronide

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